Platynecine 7,9-isovalerate diester
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Overview
Description
Platynecine 7,9-isovalerate diester is a complex organic compound belonging to the class of pyrrolizidine alkaloids. These alkaloids are known for their diverse biological activities and are found in various plant species. This compound is characterized by its unique structure, which includes multiple ester groups and a pyrrolizidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platynecine 7,9-isovalerate diester typically involves the esterification of platynecine with isovaleric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired diester product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product that meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Platynecine 7,9-isovalerate diester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Platynecine 7,9-isovalerate diester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Platynecine 7,9-isovalerate diester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active metabolites that interact with cellular pathways. The pyrrolizidine core can bind to nucleic acids and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Platynecine: The parent compound without the ester groups.
Retronecine: Another pyrrolizidine alkaloid with similar structural features.
Heliotridine: A related compound with a different esterification pattern.
Uniqueness
Platynecine 7,9-isovalerate diester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
39818-21-8 |
---|---|
Molecular Formula |
C18H31NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-(3-methylbutanoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C18H31NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h12-15,18H,5-11H2,1-4H3/t14-,15-,18-/m1/s1 |
InChI Key |
QWVIUEDBSBMREI-IIDMSEBBSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC[C@H]1CCN2[C@H]1[C@@H](CC2)OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OCC1CCN2C1C(CC2)OC(=O)CC(C)C |
Origin of Product |
United States |
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